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Compound of Interest

Compound Name: 7-O-Pivaloyl-genistein
CAS No.: 1346605-04-6
Cat. No.: B584062
Get Quote
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Executive Summary & Rationale

Genistein (4',5,7-trihydroxyisoflavone) is a potent tyrosine kinase inhibitor with significant
potential in oncology and anti-inflammatory therapies. However, its clinical translation is
severely hampered by low aqueous solubility (approx. 1 pg/mL), rapid Phase Il metabolism
(glucuronidation/sulfation), and poor oral bioavailability.

7-O-Pivaloyl-genistein represents a strategic prodrug modification designed to overcome
these barriers. Unlike simple acetyl esters, the pivaloyl group (trimethylacetyl) introduces
significant steric hindrance around the ester bond.

Key Advantages:

o Enhanced Lipophilicity: Increases LogP, facilitating high-efficiency loading into the lipid
bilayer of liposomes or the hydrophobic core of polymeric nanoparticles.

o Hydrolytic Stability: The bulky tert-butyl group retards enzymatic hydrolysis by plasma
esterases, preventing premature drug release before cellular internalization.
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» Metabolic Shielding: Blocking the 7-OH position—the primary site for glucuronidation—
extends the circulation half-life of the prodrug.

This guide details the synthesis, liposomal formulation, and validation protocols for utilizing 7-
O-Pivaloyl-genistein in advanced drug delivery systems (DDS).

Chemical Mechanism & Prodrug Logic

The following diagram illustrates the conversion of Genistein to its pivaloyl prodrug and its
subsequent activation pathway within a target cell.

eeeeeee

7-O-Pivaloyl-genistein jlayer Loading iposomal eliver ndocytosis elease ntracellular | Actvaton o | Active
(High LogP, Steric Shield)

Click to download full resolution via product page

Figure 1: Synthesis and activation pathway of 7-O-Pivaloyl-genistein. The pivaloyl group
provides stability during transport but is cleaved intracellularly to regenerate the active parent
drug.

Experimental Protocols
Protocol A: Synthesis of 7-O-Pivaloyl-genistein

Rationale: Selective esterification at the 7-position is achieved because the 5-OH is hydrogen-
bonded to the carbonyl (C4), making it less reactive, and the 4'-OH is less acidic than the 7-
OH.

Materials:
e Genistein (>98% purity)

» Pivaloyl Chloride (1.1 equivalents)
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o Triethylamine (TEA) or Pyridine (Base)

¢ Dichloromethane (DCM) or DMF (Anhydrous)
« Silica Gel (for purification)

Step-by-Step:

 Dissolution: Dissolve 1.0 g (3.7 mmol) of Genistein in 20 mL of anhydrous DCM/DMF (1:1
v/v) under nitrogen atmosphere.

 Activation: Add 0.6 mL (4.3 mmol) of Triethylamine. Stir for 10 minutes at 0°C.
e Acylation: Dropwise add Pivaloyl Chloride (1.1 eq) over 15 minutes.

o Critical Note: Maintain temperature at 0°C to prevent di- or tri-esterification (at 4'-OH or 5-
OH positions).

e Reaction: Allow to warm to room temperature and stir for 4—6 hours. Monitor via TLC (Mobile
phase: Hexane:Ethyl Acetate 7:3).

o Work-up: Quench with ice water. Extract with Ethyl Acetate (3x). Wash organic layer with 1M
HCI (to remove base), then brine. Dry over Naz2SOa.

 Purification: Flash column chromatography on silica gel. Elute with Hexane/Ethyl Acetate
gradient.

e Yield Check: Expect ~70-80% yield. Confirm structure via *H-NMR (Look for 9H singlet ~1.3
ppm for t-butyl group).

Protocol B: Formulation of PEGylated Liposomes

Rationale: Since 7-O-Pivaloyl-genistein is highly lipophilic, it must be loaded into the lipid
bilayer, not the aqueous core. We use the Thin-Film Hydration method.

Components:

 HSPC (Hydrogenated Soy Phosphatidylcholine): High
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lipid for stability.

e Cholesterol: Stabilizes the bilayer and prevents leakage.
 DSPE-PEG2000: Provides "stealth" properties (long circulation).
e Molar Ratio: 55:40:5 (HSPC:Chol:PEG).

e Drug Loading: 1:20 (Drug:Lipid molar ratio).

Workflow Diagram:

1. Dissolve Lipids + Prodrug
(Chloroform/Methanol 2:1)

l

2. Rotary Evaporation
(45°C, Vacuum)

l

3. Thin Lipid Film Formation
(Dry overnight under vacuum)
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4. Hydration
(Add PBS pH 7.4, T > 55°C)

Homogenization

5. Size Reduction
(Extrusion: 200nm -> 100nm)

Remove free drug

6. Purification
(Dialysis or Sephadex G-50)
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Figure 2: Thin-film hydration workflow for loading lipophilic prodrugs into lipid bilayers.

Detailed Procedure:

Mixing: In a round-bottom flask, mix HSPC, Cholesterol, DSPE-PEG2000, and 7-O-Pivaloyl-
genistein in Chloroform/Methanol (2:1).

e Film Formation: Evaporate solvent at 45°C (above lipid transition temp) to form a thin,
homogeneous film.

o Hydration: Add PBS (pH 7.4) to the film. Agitate vigorously at 60°C for 1 hour. The prodrug
will partition into the hydrophobic bilayer.

e Sizing: Extrude the suspension through polycarbonate membranes (200 nm x 5 passes, then
100 nm x 10 passes) using a high-pressure extruder.

 Purification: Remove unencapsulated prodrug using a Sephadex G-50 spin column or
dialysis (MWCO 12-14 kDa) against PBS.

Analytical Validation & Quality Control

To ensure the system is self-validating, you must quantify both the Encapsulation Efficiency
(EE%) and the Prodrug Stability.

HPLC Method Parameters

e Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 pum).

» Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid).[1] Gradient elution 50% -> 90%
ACN over 15 mins.

e Detection: UV at 260 nm (Isoflavone characteristic peak).

» Retention Time Shift: 7-O-Pivaloyl-genistein will elute significantly later than Genistein due
to increased hydrophobicity.

Comparative Data Summary (Expected)
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7-O-Pivaloyl-
Parameter Genistein (Parent) L. y Impact on DDS
genistein
_ o Drastically improves
LogP (Lipophilicity) ~2.5 ~4.2 bilayer retention
- Requires lipid/solvent
Aqueous Solubility <1 pg/mL < 0.1 pg/mL ]
carrier.
Plasma Half-life ( Reduced clearance;
<1 hour > 4 hours (Prodrug)

)

"reservoir" effect.

Liposome Loading
(EE%)

< 40% (Leakage

prone)

> 85% (Stable)

Higher therapeutic
payload.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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